molecular formula C22H19FN4O2S B2856811 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 942004-96-8

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2856811
CAS RN: 942004-96-8
M. Wt: 422.48
InChI Key: BXKUWKZCIRDZOG-UHFFFAOYSA-N
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Description

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research into structure-activity relationships (SAR) of related compounds, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, demonstrates the importance of understanding how variations in chemical structure impact biological activity. For example, investigations into various 6,5-heterocycles aimed to improve metabolic stability, revealing insights into the delicate balance between chemical modifications and therapeutic efficacy (Stec et al., 2011).

Chemical Synthesis and Derivative Exploration

Research on the facile synthesis of pyridine and pyridazine derivatives, including pyridinedione and pyridazine derivatives, highlights the broad interest in developing novel chemical entities with potential for further functionalization and application in various domains (Rady & Barsy, 2006).

Biological Evaluation and Antimicrobial Activity

The synthesis and biological evaluation of novel compounds, such as those with anti-inflammatory activity, demonstrate the potential therapeutic applications of such molecules. For instance, certain derivatives have shown significant anti-inflammatory activity, indicating their potential utility in drug development (Sunder & Maleraju, 2013).

Insecticidal Assessment

Investigations into the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety against specific pests like the cotton leafworm reveal the compound's potential in agricultural applications. This research underscores the versatility of such compounds in addressing a range of practical challenges (Fadda et al., 2017).

Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives and their antioxidant activity showcase the potential of these compounds in addressing oxidative stress-related conditions. The evaluation of such compounds for antioxidant properties underscores their relevance in medicinal chemistry and potential therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-3-14-4-6-15(7-5-14)19-21-20(24-13(2)30-21)22(29)27(26-19)12-18(28)25-17-10-8-16(23)9-11-17/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKUWKZCIRDZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

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